2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine
Description
2-Methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a pyrimidine-diamine derivative characterized by a methyl group at position 2 of the pyrimidine ring and a 2,2,2-trifluoroethyl substituent at the N4 amine.
Properties
Molecular Formula |
C7H9F3N4 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
2-methyl-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H9F3N4/c1-4-13-5(11)2-6(14-4)12-3-7(8,9)10/h2H,3H2,1H3,(H3,11,12,13,14) |
InChI Key |
PJPJQCYFNHHXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine involves several steps. One common method includes the reaction of 2-methylpyrimidine-4,6-diamine with 2,2,2-trifluoroethylamine under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes .
Scientific Research Applications
2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins . This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Substituent Effects at N4 and N6 Positions
The N4 and N6 substituents critically determine the physicochemical and biological behavior of pyrimidine-diamine derivatives. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison of Pyrimidine-4,6-Diamine Derivatives
Key Structural and Functional Differences
N4 Substituent Diversity: The target compound’s trifluoroethyl group at N4 contrasts with bulkier substituents like piperazinyl-ethyl (4h) or morpholinopropyl (4b). Dimethyl groups () at N4 reduce steric hindrance but lack the electron-withdrawing effects of fluorine, which may limit their utility in environments requiring strong dipole interactions .
N6 Functionalization: The target compound’s unmodified -NH2 group at N6 differs from analogs with aromatic or heterocyclic substituents (e.g., thiazole in 4h/4i or aminophenyl in ). These modifications often enhance target binding in kinase inhibitors or antiproliferative agents but may reduce metabolic stability .
Position 2 Substituents :
- The methyl group at position 2 is conserved in the target compound and analogs like 4h and 4i. This substituent likely stabilizes the pyrimidine ring conformation and minimizes steric clashes during synthesis .
Biological Activity
2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural properties. The molecular formula of this compound is C7H9F3N4, and it has a molecular weight of 206.17 g/mol. Its synthesis typically involves the reaction of 2-methylpyrimidine-4,6-diamine with 2,2,2-trifluoroethylamine under controlled conditions, which allows for the formation of this complex structure .
| Property | Value |
|---|---|
| Molecular Formula | C7H9F3N4 |
| Molecular Weight | 206.17 g/mol |
| IUPAC Name | 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine |
| InChI | InChI=1S/C7H9F3N4/c1-4-13-5(11)2-6(14-4)12-3-7(8,9)10/h2H,3H2,1H3,(H3,11,12,13,14) |
| SMILES | CC1=NC(=CC(=N1)NCC(F)(F)F)N |
Antimicrobial and Anticancer Properties
Research indicates that 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine exhibits notable antimicrobial and anticancer activities . The trifluoroethyl group enhances the lipophilicity of the compound, which may improve its interaction with biological membranes and proteins . Studies have shown that compounds with similar structures often demonstrate potent activity against various cancer cell lines and bacteria.
Case Studies
- Anticancer Activity : A study evaluating the effects of fluorinated pyrimidines on cancer cells reported that derivatives similar to 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine exhibited IC50 values in the low micromolar range against several cancer types. This suggests a promising avenue for further development as an anticancer agent .
- Antimicrobial Activity : Another investigation into the antimicrobial properties of fluorinated compounds found that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria. The presence of the trifluoroethyl group was linked to enhanced antibacterial efficacy .
The mechanism by which 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine exerts its biological effects is believed to involve multiple pathways:
- Cell Membrane Interaction : The lipophilic nature of the trifluoroethyl group allows for better penetration into lipid membranes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations influence biological activity:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| 2-methyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine | Low µM | Moderate |
| 5-fluorouracil | Low nM | High |
| 5-bromouracil | Moderate µM | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
